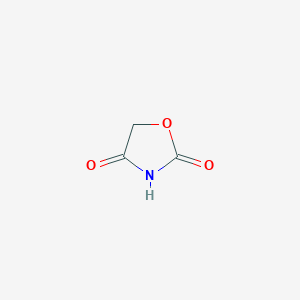

2,4-Oxazolidinedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,4-Oxazolidinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4-oxazolidinedione. The document details its synthesis, physical and spectral characteristics, and its pivotal role as a scaffold in the development of anticonvulsant drugs. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key synthetic and signaling pathways.

Core Chemical and Physical Properties

This compound, a heterocyclic organic compound, presents as a white crystalline solid. It is sparingly soluble in water but exhibits solubility in alcohol.[1] Its core structure consists of a five-membered ring containing nitrogen and oxygen heteroatoms, with two carbonyl groups at positions 2 and 4.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO₃ | [2] |

| Molecular Weight | 101.06 g/mol | [2] |

| Melting Point | 89-90 °C | [2] |

| Boiling Point | 173 °C @ 11 Torr | PubChem |

| pKa | 6.00 ± 0.50 (Predicted) | Guidechem |

| Appearance | White crystalline solid | [2] |

| Solubility | Sparingly soluble in water; Soluble in alcohol | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a 2-hydroxycarboxylic acid ester, such as ethyl glycolate, with urea in the presence of a metal alcoholate like sodium methoxide.[3]

Experimental Protocol: Synthesis from Ethyl Glycolate and Urea

Materials:

-

Ethyl glycolate

-

Urea

-

Methanol

-

21.5% Sodium methoxide in methanol

-

36% Hydrochloric acid aqueous solution

-

Diethyl ether or other suitable extraction solvent

Procedure: [3]

-

A solution of ethyl glycolate and urea in methanol is prepared.

-

The solution is heated to the reflux temperature of methanol (approximately 78 °C).

-

A 21.5% sodium methoxide solution in methanol is added dropwise to the heated solution over a period of one hour.

-

The reaction mixture is stirred for an additional 12 hours at the same temperature.

-

After the reaction is complete, the solvent is removed by distillation.

-

The residue is treated with a 36% hydrochloric acid aqueous solution.

-

The product, this compound, can be isolated and purified by extraction with an ether, distillation, or recrystallization from water.[3]

Yield: This method has been reported to produce this compound with a yield of 88.3%.[3]

References

An In-depth Technical Guide to the Synthesis of 2,4-Oxazolidinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2,4-oxazolidinedione, a crucial heterocyclic scaffold in medicinal chemistry. The document details key synthetic strategies, providing experimental protocols derived from scientific literature and patents, alongside quantitative data to facilitate comparison and application in a research and development setting.

Synthesis from α-Hydroxycarboxylic Acid Esters and Urea

A prevalent and industrially significant method for synthesizing 2,4-oxazolidinediones involves the condensation of an α-hydroxycarboxylic acid ester with urea. This reaction is typically facilitated by a base, such as a metal alcoholate, and can be performed with or without a carbonate ester.

Experimental Protocol

Based on the method described in JP2002030076A for 5,5-dimethyl-2,4-oxazolidinedione:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, dropping funnel, and stirrer is charged with methyl 2-hydroxyisobutyrate (e.g., 465.6 mmol) and methanol (e.g., 50 ml).

-

Reaction Initiation: The mixture is heated to the reflux temperature of methanol (approximately 78°C) to form a solution.

-

Addition of Base: A 21.5% solution of sodium methoxide in methanol (e.g., 117.0 g, 465.6 mmol) is added dropwise over 1 hour while maintaining the reflux temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 12 hours at reflux.

-

Intermediate Reaction (Optional): Dimethyl carbonate (e.g., 13.16 g, 146.0 mmol) is added via a dropping funnel, and the mixture is stirred for another 12 hours.

-

Work-up: The solvent is removed by distillation. The residue is then treated with a 36% hydrochloric acid aqueous solution (e.g., 47.2 g) for neutralization.

-

Purification: The product can be isolated and purified by extraction with an ether (e.g., diethyl ether, isopropyl ether) or a ketone, followed by distillation or recrystallization from water.[1]

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-hydroxyisobutyrate | Urea | Sodium Methoxide | Methanol | 78 | 24 | 88.3 | [1] |

| 2-Hydroxycarboxylic acid ester | Urea | Sodium Ethylate | Ethanol | Reflux | Not Specified | Not Specified | [2] |

Synthesis Pathway

References

The Dawn of Absence Seizure Therapy: A Technical History of 2,4-Oxazolidinedione Derivatives

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

The 2,4-oxazolidinedione ring system, a five-membered heterocycle containing nitrogen and oxygen, is the foundational structure for a historically significant class of anticonvulsant agents.[1] These derivatives were among the first effective treatments for absence seizures (formerly known as petit mal epilepsy), marking a pivotal moment in the management of epilepsy. This technical guide explores the discovery, historical development, mechanism of action, and structure-activity relationships of these seminal compounds, providing researchers with a detailed perspective on their journey from laboratory synthesis to clinical application and eventual decline.

Discovery and Historical Development

The history of this compound anticonvulsants is primarily centered around two key compounds: Trimethadione and its analogue, Paramethadione.

Trimethadione (TMD): The Pioneer

In the 1940s, the therapeutic landscape for absence seizures was barren. Trimethadione (marketed as Tridione) emerged as the first major breakthrough, providing effective control of these seizures.[2] Its discovery shifted the paradigm of epilepsy treatment, which had been dominated by drugs like phenobarbital and phenytoin, largely ineffective for this seizure type. While revolutionary, the clinical use of Trimethadione was hampered by a significant profile of adverse effects, prompting an immediate search for safer alternatives.[2]

Paramethadione: The Quest for a Better Profile

The search for an equally effective but less toxic analog of Trimethadione led to the development of Paramethadione (marketed as Paradione) by Abbott Laboratories.[2] Approved by the U.S. Food and Drug Administration (FDA) in 1949, Paramethadione was found to have a somewhat lower incidence of side effects compared to its predecessor.[2] However, it was also noted to be slightly less potent.[3]

Despite their initial success, both Trimethadione and Paramethadione fell out of favor as primary therapeutic agents with the introduction of newer, safer drugs like the succinimides (e.g., ethosuximide).[3] A significant factor in their decline was the discovery of their association with fetal trimethadione syndrome (also known as paramethadione syndrome), a pattern of congenital abnormalities in children born to mothers who used these drugs during pregnancy.[2][3] Paramethadione was ultimately discontinued in 1994 due to these safety and efficacy concerns.[2]

Mechanism of Action

The anticonvulsant activity of this compound derivatives is not fully elucidated but is primarily attributed to their action on voltage-gated calcium channels.

-

T-Type Calcium Channel Blockade: The leading theory posits that Trimethadione and its analogues reduce the low-threshold T-type calcium currents in thalamic neurons.[4] These currents are critical for generating the rhythmic spike-and-wave discharges in the thalamocortical circuits that are the hallmark of absence seizures. By inhibiting these channels, the drugs suppress the abnormal neuronal firing that initiates the seizure.[3][4]

-

GABAergic System Modulation: A secondary, less established mechanism may involve the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] This action would increase inhibitory synaptic transmission, helping to suppress the excitatory signals that can lead to seizure propagation.[4]

It is important to distinguish the anticonvulsant mechanism of 2,4-oxazolidinediones from other compounds containing an oxazolidinone ring, such as the antibiotic Linezolid. Linezolid functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and has no anticonvulsant properties.[5][6]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this class is highly dependent on the substitution pattern on the this compound ring. Early research established key structural requirements for activity against absence seizures. More recent studies have explored bioisosteres and novel derivatives, revealing further insights.

-

Substitution at C5: The presence of alkyl or aryl groups at the 5-position of the ring is crucial for activity. For instance, monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones have been found to be potent, broad-spectrum anticonvulsants.[7]

-

Substitution at N3: The nitrogen at the 3-position is also a key site for modification. Trimethadione and Paramethadione feature a methyl and an ethyl group at this position, respectively.

-

Bioisosteres: Research into bioisosteric replacement of the oxazolidinedione core has yielded potent compounds. For example, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, designed as bioisosteres of Trimethadione, have demonstrated significantly higher potency in the Maximal Electroshock Seizure (MES) test.[8][9]

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of key this compound derivatives and related compounds, as determined by standard preclinical models.

| Compound | Test Model | ED₅₀ (mg/kg) | Potency Relative to Valproic Acid (MES Test) | Reference |

| Trimethadione (TMD) | MES | 627 | 1x | [9] |

| Phenytoin (PHE) | MES | 5.5 | ~114x more potent | [9] |

| Compound 5c ¹ | MES | 0.06 | ~10,450x more potent | [9] |

| α-hydroxyamide 3a ² | MES | 9.1 | ~69x more potent | [8] |

| α-hydroxyamide 3b ² | MES | 53.9 | ~11.6x more potent | [8] |

| N-derivative 5a ³ | MES | 15.1 | ~41.5x more potent | [8] |

| N-derivative 5b ³ | MES | 91.1 | ~6.9x more potent | [8] |

| Bicyclic Dione 2 ⁴ | MES | 66 | Not directly compared | [7] |

¹Compound 5c is an N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxide, a bioisostere of TMD.[9] ²α-hydroxyamides are synthetic intermediates for the N-derivative bioisosteres.[8] ³N-derivatives are 1,2,3-oxathiazolidine-4-one-2,2-dioxides.[8] ⁴Compound 2 is 9,10-dioxo-7-phenyl-1-aza-8-oxabicyclo[5.2.1]decane.[7]

Experimental Protocols

The preclinical evaluation of this compound derivatives and other potential anticonvulsants has historically relied on a set of standardized animal models to assess efficacy and neurotoxicity.

Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Apparatus: An electroshock apparatus delivering a constant current stimulus via corneal or pinna electrodes.

-

Procedure:

-

Mice or rats are administered the test compound, typically via intraperitoneal (i.p.) injection, at various doses.[8][10]

-

After a predetermined time (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered.[10]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the abolition of the hindlimb extension. The dose that protects 50% of the animals (ED₅₀) is then calculated.[8]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

-

Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.[10]

-

A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[10]

-

Animals are observed for a set period (e.g., 30 minutes) for the onset of characteristic seizures (e.g., clonic spasms lasting for at least 5 seconds).

-

The ability of the test compound to prevent or delay the onset of seizures compared to the vehicle control indicates anticonvulsant activity.[11]

-

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀).

-

Apparatus: A rotating rod, typically with a set speed (e.g., 6 rpm).

-

Procedure:

-

Animals are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).

-

After administration of the test compound, the animals are placed back on the rod at various time points.

-

Neurotoxicity is indicated if the animal falls off the rod one or more times during the test period.[8][10]

-

Conclusion

The this compound derivatives, particularly Trimethadione and Paramethadione, hold a significant place in the history of pharmacology. They were the first drugs to offer effective relief for patients with absence seizures, representing a monumental step forward in epilepsy treatment. Although their clinical use has been superseded by agents with more favorable safety profiles, their story provides critical lessons in drug development, highlighting the perpetual search for improved efficacy and reduced toxicity. The this compound scaffold continues to serve as a valuable template in medicinal chemistry for the design of novel therapeutic agents for epilepsy and other conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Paramethadione - Wikipedia [en.wikipedia.org]

- 3. Paramethadione | C7H11NO3 | CID 8280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Trimethadione? [synapse.patsnap.com]

- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Oxazolidinedione Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-oxazolidinedione scaffold is a versatile heterocyclic motif that has given rise to a diverse range of therapeutic agents.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound compounds, with a primary focus on their well-established roles as antibacterial and anticonvulsant agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the molecular interactions, signaling pathways, and structure-activity relationships that govern the biological effects of this important class of compounds.

Antibacterial Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound derivatives, most notably the clinically approved antibiotic linezolid, exert their antibacterial effects by inhibiting bacterial protein synthesis.[2][3] This mechanism is distinct from many other classes of antibiotics, which contributes to their effectiveness against multidrug-resistant Gram-positive bacteria.[2]

The primary target of antibacterial oxazolidinones is the bacterial ribosome, specifically the 50S subunit.[2][4] They bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[5] This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex.[4][6][7] This complex is a crucial prerequisite for the commencement of protein synthesis. By inhibiting this very early step in translation, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most strains of streptococci.[1][4]

Signaling Pathway for Antibacterial Action

The following diagram illustrates the key steps in bacterial protein synthesis and the point of intervention by this compound compounds.

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various bacterial strains.

| Compound | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) | Streptococcus pneumoniae (PRSP) MIC (µg/mL) | Reference(s) |

| Linezolid | 1.0 - 4.0 | 0.5 - 4.0 | 1.0 - 4.0 | 0.5 - 2.0 | [8] |

| Tedizolid | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1.0 | ~0.25 | [8] |

| Eperezolid | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 4.0 | 0.5 - 1.0 | [2] |

| Radezolid | 0.25 - 0.5 | 0.5 | 0.5 | 0.12 - 0.25 | [9] |

| Sutezolid | 0.12 - 0.5 | 0.25 - 1.0 | 0.5 - 1.0 | 0.06 - 0.25 | [10] |

| Delpazolid | 0.25 | 0.25 | 0.5 | 0.125 | [10] |

Experimental Protocol: In Vitro Bacterial Translation Inhibition Assay

This assay measures a compound's ability to inhibit protein synthesis in a bacterial cell-free system.

1. Preparation of S30 Extract:

-

Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest cells by centrifugation and wash with buffer.

-

Lyse cells by sonication or French press.

-

Centrifuge to remove cell debris and collect the supernatant (S30 extract).

-

Determine the protein concentration of the S30 extract.

2. In Vitro Translation Reaction:

-

Prepare a reaction mixture containing:

-

S30 extract

-

Buffer (containing Tris-HCl, Mg(OAc)₂, KCl, DTT)

-

Amino acid mixture (including [³⁵S]-methionine)

-

ATP and GTP

-

mRNA template (e.g., MS2 phage RNA)

-

Test compound (this compound derivative) at various concentrations.

-

-

Incubate the reaction mixture at 37°C.

3. Measurement of Protein Synthesis:

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Heat the samples to precipitate proteins.

-

Collect the precipitated protein on a filter membrane.

-

Wash the filter to remove unincorporated [³⁵S]-methionine.

-

Measure the radioactivity on the filter using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of inhibition of protein synthesis against the concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Experimental Workflow: Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level, providing insights into the dynamics of protein synthesis and the effects of inhibitors.

Anticonvulsant Mechanism of Action: T-Type Calcium Channel Blockade

Certain this compound derivatives, such as trimethadione and paramethadione, have been historically used as anticonvulsant drugs, particularly for the treatment of absence seizures.[11] Their primary mechanism of action involves the blockade of low-voltage-activated (LVA) or T-type calcium channels.[11][12]

T-type calcium channels, particularly the Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms, are expressed in various tissues, including the brain.[13] In thalamic neurons, these channels play a crucial role in generating the rhythmic burst firing that is characteristic of absence seizures.[11] By blocking these channels, this compound anticonvulsants reduce the influx of calcium ions into the neurons, thereby suppressing the abnormal neuronal excitability and preventing the propagation of seizure activity.[12]

Signaling Pathway for Anticonvulsant Action

The following diagram illustrates the role of T-type calcium channels in neuronal excitability and how their blockade by 2,4-oxazolidinediones leads to an anticonvulsant effect.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association of pharmacokinetic and pharmacodynamic aspects of linezolid with infection outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of tricyclic oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]

- 7. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. lornajane.net [lornajane.net]

- 13. sketchviz.com [sketchviz.com]

The Biological Activity of 2,4-Oxazolidinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Oxazolidinedione is a five-membered heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry.[1] While the parent compound itself is a white solid, its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities associated with the this compound core, with a primary focus on its well-established anticonvulsant properties and emerging evidence of its anticancer and anti-inflammatory potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts in this area. It is important to note that a substantial portion of the available data pertains to substituted derivatives of this compound, and the biological profile of the unsubstituted core compound is less extensively characterized.

Anticonvulsant Activity

The this compound nucleus is a key structural feature in a class of anticonvulsant drugs historically used in the management of absence (petit mal) seizures.[2] While newer antiepileptic drugs with improved side-effect profiles have largely superseded them, the study of these compounds continues to provide valuable insights into the mechanisms of epilepsy.

Mechanism of Action

The precise mechanism of action for this compound-based anticonvulsants is not fully elucidated; however, a primary proposed mechanism involves the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[3] These channels are implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures. By blocking these channels, this compound derivatives are thought to reduce neuronal hyperexcitability. Some derivatives may also exert their effects through modulation of GABAergic neurotransmission.[4][5]

Quantitative Data

Quantitative data on the anticonvulsant activity of this compound and its derivatives are primarily derived from preclinical animal models, such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) tests. The median effective dose (ED50) is a key parameter used to quantify anticonvulsant potency.[6]

| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |

| PH192 (an oxazolidinone derivative) | Mice | 6 Hz stimulation | 34.5 | [7] |

| PH192 (an oxazolidinone derivative) | Rats | 6 Hz stimulation | ~90 | [7] |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | Mice | MES | 18.5 | [8] |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | Mice | sc-PTZ | 15.3 | [8] |

| Compound 13 (a 2,4(1H)-diarylimidazole) | Rodent | MES | 46.8 | [9][10] |

| Compound 10 (a 2,4(1H)-diarylimidazole) | Rodent | MES | 61.7 | [9][10] |

Anticancer Activity

Emerging research has highlighted the potential of the this compound scaffold in the development of novel anticancer agents. Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of this compound derivatives are multifaceted and appear to be cell-line specific. Some derivatives have been shown to induce apoptosis and modulate the expression of genes involved in cell death and inflammation.[11] Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, has also been identified as a potential mechanism.[12]

Quantitative Data

The in vitro anticancer activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50).

| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | CCRF-CEM (Leukemia) | logGI50 = -6.06 | [13] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | HL-60(TB) (Leukemia) | logGI50 = -6.53 | [13] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | MOLT-4 (Leukemia) | logGI50 = -6.52 | [13] |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | SR (Leukemia) | logGI50 = -6.51 | [13] |

| Thiazolidine-2,4-dione derivative 22 | HepG2 (Liver Cancer) | 2.04 | [12] |

| Thiazolidine-2,4-dione derivative 22 | MCF-7 (Breast Cancer) | 1.21 | [12] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | NCI-H522 (Non-small cell lung cancer) | 1.36 | [14] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | COLO 205 (Colon Cancer) | 1.64 | [14] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | RXF 393 (Renal Cancer) | 1.15 | [14] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | MDA-MB-468 (Breast Cancer) | 1.11 | [14] |

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties. This activity is thought to be mediated through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of some this compound analogs are linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation.[15][16] Additionally, inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses, has been proposed as a mechanism for some derivatives.[17][18]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the parent this compound involves the treatment of chloroacetamide with bicarbonate.[1] More complex derivatives are often synthesized through multi-step reaction sequences. One general approach involves the reaction of an N-protected α-amino acid with an aldehyde, followed by intramolecular cyclization.

Anticonvulsant Activity Assessment

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[11]

-

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

-

Animal Model: Typically male ICR-CD-1 mice or Sprague-Dawley rats.

-

Procedure:

-

Animals are acclimated to the laboratory environment.

-

The test compound or vehicle is administered, usually intraperitoneally (i.p.).

-

At the time of peak drug effect, a brief electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[11]

-

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

The PTZ-induced seizure model is used to assess the efficacy of compounds against myoclonic and absence seizures.[16]

-

Apparatus: Observation chambers.

-

Animal Model: Typically adult male Wistar or Sprague-Dawley rats, or mice.

-

Procedure:

-

Animals are acclimated to the observation chambers.

-

The test compound or vehicle is administered.

-

A convulsant dose of PTZ (e.g., 30-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[16]

-

Animals are observed for a set period (e.g., 30 minutes), and seizure activity is scored using a standardized scale (e.g., the Racine scale).

-

-

Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and reduce the seizure severity score is evaluated.

Conclusion

The this compound scaffold represents a versatile and valuable platform in drug discovery. Its derivatives have demonstrated significant biological activity, most notably as anticonvulsants, with emerging potential in oncology and anti-inflammatory applications. While the precise mechanisms of action are still under investigation and much of the quantitative data is on substituted analogs, the existing body of research provides a strong foundation for the rational design and development of novel therapeutics based on this core structure. Further investigation into the specific biological activities and signaling pathways modulated by the unsubstituted this compound is warranted to fully unlock the therapeutic potential of this chemical class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryloxazolidinediones: identification of potent orally active PPAR dual alpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 18. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2,4-Oxazolidinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of 2,4-Oxazolidinedione. This document outlines the theoretical basis, experimental protocols, and expected data for the characterization of this important heterocyclic compound, which serves as a foundational scaffold in medicinal chemistry.

Introduction to this compound

This compound, a five-membered heterocyclic compound containing nitrogen and oxygen, is a crucial pharmacophore found in various anticonvulsant drugs.[1] Its chemical structure, consisting of a lactam and a lactone fused in a ring system, dictates its unique physicochemical and spectroscopic properties. A thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation of its derivatives, and for comprehending its interactions in biological systems.

Molecular Structure:

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Oxazolidinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Oxazolidinedione, a key heterocyclic compound utilized as a precursor in the synthesis of various pharmaceutical agents, including anticonvulsant drugs.[1][2] Understanding its physicochemical properties is paramount for its effective application in drug design, formulation development, and process chemistry. This document consolidates available data on its solubility in various solvents and its stability under different stress conditions, offering detailed experimental protocols for its analysis.

Core Properties of this compound

This compound (CAS No: 2346-26-1) is a white crystalline solid with a molecular formula of C₃H₃NO₃ and a molar mass of 101.06 g/mol .[3][4] Its structure consists of a five-membered ring containing two carbonyl groups, an oxygen atom, and a nitrogen atom.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO₃ | [3] |

| Molar Mass | 101.06 g/mol | [3] |

| Melting Point | 84-86 °C | [5] |

| Boiling Point | 173 °C @ 11 Torr | [5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The compound is generally described as being sparingly soluble in water. The following tables summarize the available qualitative and limited quantitative information. For comparison, data for a related derivative, 5-Methyl-3-vinyl-2-oxazolidinone, is included to provide a broader context of solubility for this class of compounds.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 5-Methyl-3-vinyl-2-oxazolidinone | Water | 20 | 0.12 | [6] |

Table 2: Qualitative Solubility of this compound and a Related Derivative

| Compound | Solvent | Solvent Class | Qualitative Solubility | Reference |

| This compound | Water | Polar Protic | Sparingly Soluble | [1] |

| 5-Methyl-3-vinyl-2-oxazolidinone | Water | Polar Protic | Soluble / Limited | [6] |

| 5-Methyl-3-vinyl-2-oxazolidinone | Ethanol | Polar Protic | Soluble | [6] |

| 5-Methyl-3-vinyl-2-oxazolidinone | Methanol | Polar Protic | Moderately Soluble | [6] |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. While specific kinetic data for the parent compound is limited, the oxazolidinone ring system is known to be susceptible to degradation under various conditions, including hydrolysis, oxidative stress, thermal stress, and photolysis.

Hydrolytic Stability:

The oxazolidinone ring can undergo hydrolysis, particularly under alkaline conditions. Studies on N-substituted 2,4-oxazolidinediones have shown that the rate of hydrolysis is influenced by the substituents on the nitrogen atom.[2][7] The hydrolysis of oxazolidines, in general, is subject to general acid-base catalysis and is pH-dependent.[1]

Oxidative Stability:

Oxidative degradation of oxazolidinone derivatives has been observed, with the degradation pathway and rate being influenced by pH, the presence of metal ions, and chelating agents.[8] For some oxazolidinone-derived antibacterial agents, oxidative degradation is believed to proceed via a hydrogen abstraction pathway.[8]

Thermal Stability:

Thermal analysis of 2-oxazolidinone derivatives indicates their thermal stability, with decomposition occurring at elevated temperatures.[9] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal decomposition profile.[9][10]

Photostability:

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and regulatory guidelines.[11][12][13][14]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

-

Data Reporting: The solubility is expressed as g/100 mL or mg/mL.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

1. Hydrolysis:

-

Acidic Conditions: this compound is dissolved in a solution of 0.1 N HCl and heated at a specified temperature (e.g., 60 °C) for a defined period.

-

Neutral Conditions: The compound is dissolved in purified water and subjected to the same heating conditions.

-

Alkaline Conditions: The compound is dissolved in a solution of 0.1 N NaOH and heated.

-

Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by HPLC to quantify the remaining parent compound and detect any degradation products.

2. Oxidation:

-

Methodology: this compound is dissolved in a solution of 3% hydrogen peroxide and stored at room temperature for a specified duration.

-

Analysis: The sample is analyzed by HPLC to assess the extent of degradation.

3. Thermal Degradation:

-

Methodology: A solid sample of this compound is placed in a controlled temperature oven (e.g., at 60 °C) for a defined period.

-

Analysis: The sample is then dissolved in a suitable solvent and analyzed by HPLC. TGA and DSC can also be employed to determine the decomposition temperature and thermal events.[9][10]

4. Photostability:

-

Methodology: A solution of this compound, as well as the solid compound, are exposed to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample is stored under the same conditions to exclude thermal degradation.

-

Analysis: The exposed and control samples are analyzed by HPLC.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.

References

- 1. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H3NO3 | CID 97389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iitk.ac.in [iitk.ac.in]

- 11. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 12. japsonline.com [japsonline.com]

- 13. qlaboratories.com [qlaboratories.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4-Oxazolidinedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-oxazolidinedione scaffold is a five-membered heterocyclic motif that serves as a foundational structure in medicinal chemistry. While the parent compound is recognized for its anticonvulsant properties, its derivatives have been extensively explored for a wide array of therapeutic applications. This technical guide synthesizes current research to provide a comprehensive overview of the potential therapeutic targets of compounds derived from the this compound core. We will delve into their mechanisms of action across antibacterial, anticancer, metabolic, and neurological targets, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction: The Versatile Scaffold

This compound is an organic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. Its structural simplicity and synthetic tractability have made it an attractive starting point for the development of diverse therapeutic agents. Much of the understanding of its potential comes from the extensive development of its derivatives, such as the oxazolidinone class of antibiotics, and from bioisosteric analogues like the thiazolidine-2,4-diones (TZDs), which have found success as antidiabetic agents. This guide will explore the established and emerging therapeutic targets for this versatile chemical class.

Primary Therapeutic Targets and Mechanisms of Action

The biological activity of this compound derivatives is broad, spanning multiple target classes and therapeutic areas.

Antibacterial Target: The Bacterial Ribosome

The most prominent success of the oxazolidinone scaffold is in the development of antibiotics. These agents are potent inhibitors of bacterial protein synthesis.

Mechanism of Action: Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex. This mechanism is unique as it halts protein synthesis at the very first step, which contributes to the lack of cross-resistance with other protein synthesis inhibitors. Kinetic studies have shown that oxazolidinones are competitive inhibitors with respect to both P-site and A-site substrates.

Caption: Mechanism of bacterial protein synthesis inhibition by this compound derivatives.

Anticancer Target: Mitochondrial Ribosomes

A significant safety and efficacy consideration for oxazolidinone antibiotics is their off-target effect on mammalian mitochondria. This is due to the evolutionary similarity between bacterial and mitochondrial ribosomes. This "side effect" has been explored for its therapeutic potential in oncology.

Mechanism of Action: Much like their action on bacterial ribosomes, oxazolidinones can inhibit protein synthesis in mammalian mitochondria. This leads to a decrease in the synthesis of essential mitochondrial proteins, such as cytochrome oxidase subunit I, which are critical for cellular respiration. By disrupting mitochondrial function, these compounds can induce a state of cellular stasis or apoptosis, particularly in rapidly proliferating cancer cells that are heavily reliant on mitochondrial metabolism. This mechanism makes mitochondrial protein synthesis a viable target for cancer therapy.

Antifungal/Fungicide Target: Cytochrome bc₁ Complex

Derivatives of this compound have demonstrated potent inhibitory activity against the cytochrome bc₁ complex (also known as Complex III) of the mitochondrial electron transport chain. This is a key target for agricultural fungicides.

Mechanism of Action: These compounds act as Q_o site inhibitors. They bind to the outer quinol-oxidizing pocket of the cytochrome bc₁ complex, blocking the electron transfer from ubiquinol to cytochrome c. This disruption of the electron transport chain halts ATP production, leading to fungal cell death. Kinetic studies have shown that these inhibitors are competitive with respect to the ubiquinol substrate.

Caption: Inhibition of the mitochondrial cytochrome bc₁ complex Q-cycle by oxazolidinedione derivatives.

Other Potential Therapeutic Targets

The versatility of the this compound scaffold and its analogues has led to the exploration of numerous other targets.

-

Anticonvulsant Activity: The parent this compound structure is a known pharmacophore for anticonvulsant drugs. These compounds are thought to modulate neuronal excitability, though the precise mechanisms can vary.

-

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): Derivatives have been identified as potent inhibitors of 17β-HSD3, an enzyme critical for the synthesis of testosterone. This presents a potential therapeutic strategy for androgen-dependent diseases like prostate cancer.

-

Sigma Receptors (σ1 and σ2): Thiazolidine-2,4-dione derivatives, structurally similar to oxazolidinediones, have been identified as ligands for sigma receptors. These receptors are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and anxiety, making them attractive targets for drug development.

-

Tyrosine Phosphatases (LYP and PTP1B): Imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been shown to inhibit lymphoid-specific tyrosine phosphatase (LYP) and protein tyrosine phosphatase 1B (PTP1B). Inhibition of LYP is a potential treatment for autoimmune diseases, while PTP1B inhibition is a strategy for treating type 2 diabetes.

Quantitative Data Presentation

The following tables summarize the quantitative inhibitory and binding activities of various this compound derivatives and related compounds against their respective targets.

Table 1: Antibacterial Activity - Ribosome Inhibition

| Compound | Target/Assay | Value | Reference(s) |

|---|---|---|---|

| Linezolid | E. coli cell-free translation (IC₅₀) | 1.8 µM | |

| Eperezolid | E. coli cell-free translation (IC₅₀) | 2.5 µM | |

| Linezolid | Peptidyltransferase (vs. A-site) (Kᵢ app) | 29 ± 4 µM | |

| XA043 | Peptidyltransferase (vs. A-site) (Kᵢ app) | 10 ± 2 µM | |

| Linezolid | Peptidyltransferase (vs. P-site) (Kᵢ app) | 83 ± 20 µM | |

| XA043 | Peptidyltransferase (vs. P-site) (Kᵢ app) | 36 ± 10 µM | |

| Compound 8 | S. aureus (MIC) | 1.0 µg/mL |

| Compound 8 | MRSA (MIC) | 0.5 µg/mL | |

Table 2: Enzyme Inhibition and Receptor Binding

| Compound Class/Derivative | Target | Value (IC₅₀ / Kᵢ) | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Thiazolidinedione (Cmpd 6c) | Sigma-1 Receptor (S1R) | Kᵢ = 95.5 nM | Neuropathic Pain | |

| Oxazolidinedione (Cmpd 8d) | Porcine SCR | 35x > bc₁ complex | Antifungal | |

| Imidazolidine-dione (Cmpd 9r) | LYP | Kᵢ = 1.09 µM | Autoimmune Disease | |

| Thiazolidinedione (Cmpd 46) | PTP1B | IC₅₀ = 1.1 µM | Type 2 Diabetes | |

| Thiazolidinedione (Cmpd 26e) | MCF-7 Cancer Cells | IC₅₀ = 3.1 µM | Anticancer |

| Apigenin | Xanthine Oxidase | IC₅₀ = 0.034 mM | Gout | |

Key Experimental Protocols

The identification and characterization of these therapeutic targets rely on a suite of specialized biochemical and cellular assays.

Bacterial Protein Synthesis Inhibition Assay

This assay quantifies the effect of a compound on bacterial translation in a cell-free system.

-

Objective: To measure the IC₅₀ of a compound against bacterial protein synthesis.

-

Methodology:

-

Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli MRE600) containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.

-

Reaction Mixture: Assemble a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids, a specific mRNA template (e.g., MS2 phage RNA), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Inhibition: Add serial dilutions of the test compound (e.g., linezolid) to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated protein on glass fiber filters, wash to remove unincorporated radiolabel, and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by non-linear regression.

-

Mitochondrial Cytochrome bc₁ Complex Activity Assay

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

-

Objective: To determine the inhibitory potency (IC₅₀) of a compound against the cytochrome bc₁ complex.

-

Methodology:

-

Enzyme Source: Use isolated mitochondria or purified succinate-cytochrome c reductase (SCR) from a source like porcine heart.

-

Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing EDTA.

-

Assay Mixture: In a cuvette, combine the reaction buffer, oxidized cytochrome c, and the enzyme source. Add an inhibitor of Complex I (e.g., rotenone) to ensure electrons enter through Complex II.

-

Inhibitor Addition: Add the test compound at various concentrations to the assay mixture and pre-incubate for a short period.

-

Initiation: Start the reaction by adding a ubiquinol substrate, such as decylubiquinol (DBH₂).

-

Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Analysis: Calculate the initial rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀. For kinetic analysis, the assay can be repeated with varying concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).

-

General Experimental and Logical Workflow

The discovery and validation of a therapeutic target for a chemical scaffold like this compound follows a structured pipeline.

Caption: A generalized workflow for drug discovery, from target identification to market approval.

Conclusion and Future Outlook

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of therapeutic agents. Its derivatives have yielded a successful class of antibiotics and shown significant promise in diverse areas including oncology, mycology, and neurology. The key to its versatility lies in its ability to be chemically modified to achieve potent and selective interactions with a wide range of biological targets, from large ribonucleoprotein complexes like the ribosome to specific enzyme active sites.

Future research should focus on leveraging the structure-activity relationship (SAR) data from existing derivatives to design novel compounds with improved potency and selectivity. A deeper understanding of the off-target effects, such as mitochondrial toxicity, will be crucial for developing safer medicines and for opportunistically repurposing these effects for new indications like cancer. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across a spectrum of human diseases.

The 2,4-Oxazolidinedione Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-oxazolidinedione motif, a five-membered heterocyclic ring system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents spanning multiple disease areas. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, multifaceted biological activities, and the experimental protocols utilized in its evaluation. The content herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several synthetic strategies. A common and effective method involves the reaction of α-hydroxy esters with urea or its derivatives. Another notable approach is the Bucherer-Bergs reaction, which utilizes a one-pot multicomponent reaction of a carbonyl compound, cyanide, and ammonium carbonate to generate a hydantoin, a related heterocyclic structure that can be subsequently modified.

A general synthetic workflow for the preparation of this compound derivatives is depicted below. This process typically begins with the selection of appropriate starting materials to introduce desired substituents at various positions on the heterocyclic ring, followed by cyclization to form the core structure. Further modifications can be made to the scaffold to optimize biological activity and pharmacokinetic properties.

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of 5,5-Diphenyl-2,4-oxazolidinedione (a Phenytoin Analog)

This protocol describes a representative synthesis of a 5,5-disubstituted this compound, analogous to the anticonvulsant drug phenytoin, starting from benzil.

Materials:

-

Benzil

-

Urea

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of benzil (1 equivalent), urea (1.5 to 2 equivalents), and aqueous sodium hydroxide (30%) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.

-

The resulting aqueous solution is filtered to remove any insoluble byproducts.

-

The filtrate is then acidified with hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude 5,5-diphenyl-2,4-oxazolidinedione is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activities and Therapeutic Potential

The this compound scaffold has demonstrated a remarkable range of biological activities, leading to its exploration in various therapeutic areas.

Anticonvulsant Activity

Historically, 2,4-oxazolidinediones were among the first classes of synthetic drugs developed for the treatment of absence seizures.[1] Compounds like trimethadione and paramethadione paved the way for further exploration of this scaffold in epilepsy. The primary mechanism of action for many anticonvulsant 2,4-oxazolidinediones is believed to be the blockade of voltage-gated sodium channels in neurons, which reduces neuronal excitability and suppresses seizure propagation.[2]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity:

-

Substitution at the C-5 position is crucial for activity. Small alkyl groups are generally favored for activity against absence seizures.[3]

-

N-alkylation at the N-3 position does not significantly alter the anticonvulsant profile, as these compounds often undergo in vivo N-dealkylation.[3]

| Compound | R1 | R2 | R3 | Anticonvulsant Activity (ED50, mg/kg) | Reference |

| Trimethadione | CH3 | CH3 | CH3 | Not specified | [3] |

| Paramethadione | CH3 | CH3 | C2H5 | Not specified | [3] |

| PH192 | Not specified | Not specified | Not specified | 34.5 (in mice, 6 Hz model) | [4] |

Anticancer Activity

More recently, the this compound scaffold has garnered significant attention for its potential as an anticancer agent.[1] Derivatives of this core have shown cytotoxic and antiproliferative effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution pattern of the molecule. One of the key mechanisms involves the induction of apoptosis, or programmed cell death, in cancer cells.

Apoptosis Induction Pathway: Many this compound derivatives trigger the intrinsic apoptosis pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5]

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 (Compound 24) | MCF-7 | 4.92 ± 0.3 | [6] |

| HCT-116 | 12.83 ± 0.9 | [6] | |

| Derivative 2 (Compound 13) | MCF-7 | 9.58 | [6] |

| HCT-116 | 20.11 | [6] | |

| Compound 20 | Caco-2 | 2 | [7] |

| HepG-2 | 10 | [7] | |

| MDA-MB-231 | 40 | [7] | |

| 7d·2HCl | HeLa | 4.55 ± 0.35 | [6] |

| 12c·2HCl | HCT116 | 5.4 ± 2.4 | [6] |

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties.[1] The mechanism of action in this context is often linked to the modulation of key inflammatory pathways. Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

| Compound | Assay | IC50 (mM) | Reference |

| 5a | HRBC membrane stabilization | 4.65 ± 0.22 | [8] |

| 5b | HRBC membrane stabilization | 7.34 ± 0.28 | [8] |

| 5c | HRBC membrane stabilization | 5.23 ± 0.18 | [8] |

| 5d | HRBC membrane stabilization | 1.96 ± 0.09 | [8] |

| O-Acetyl salicylic acid (Aspirin) | HRBC membrane stabilization | 6.41 ± 0.18 | [8] |

Antidiabetic Activity

A significant area of research for this compound analogs has been in the treatment of type 2 diabetes. These compounds can act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[9] Activation of PPARγ by these ligands leads to an improvement in insulin sensitivity.

PPARγ Activation Pathway: this compound-based PPARγ agonists bind to the ligand-binding domain of the receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in glucose uptake, adipogenesis, and lipid metabolism.

Caption: PPARγ Activation by this compound Derivatives.

| Compound | Target | EC50 (nM) | Reference |

| (R)-(+)-64 | PPARγ | 8.87 | [9] |

| Rosiglitazone | PPARγ | 225 | [10] |

Key Experimental Protocols

A crucial aspect of drug discovery is the use of robust and reproducible experimental assays to evaluate the biological activity of new chemical entities. The following are detailed protocols for key assays used in the characterization of this compound derivatives.

MTT Assay for In Vitro Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caspase Activity Assay

This assay is used to quantify the activity of caspases, which are key enzymes in the apoptotic pathway.[12]

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Fluorometer or flow cytometer

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Caspase Reaction: In a microplate, mix the cell lysate with the fluorogenic caspase substrate.

-

Incubation: Incubate the plate at 37°C for a specified time, allowing the active caspases to cleave the substrate and release the fluorescent reporter molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is directly proportional to the caspase activity in the sample.

Western Blot Analysis for Bcl-2 Family Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.[11]

Materials:

-

Protein lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bax)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate the proteins in the lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target Bcl-2 family protein.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.

Patch-Clamp Electrophysiology for Ion Channel Analysis

The patch-clamp technique is the gold standard for studying ion channels and their modulation by pharmacological agents.[13]

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

Procedure:

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage or Current Clamp: The membrane potential can be "clamped" at a set voltage (voltage-clamp) to record the ionic currents flowing through the channels, or the current can be clamped (current-clamp) to record changes in membrane potential.

-

Drug Application: The this compound derivative is applied to the cell via the extracellular solution, and its effect on the ion channel activity is recorded.

A Drug Discovery Workflow for this compound-Based Therapeutics

The discovery and development of a new drug is a long and complex process. A generalized workflow for the discovery of novel therapeutics based on the this compound scaffold is outlined below.

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological activities, and key experimental protocols associated with this scaffold. It is anticipated that continued research and exploration of the chemical space around the this compound nucleus will lead to the discovery of novel and improved drugs for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase activity assays: pancaspase flow cytometry and Western blotting [bio-protocol.org]

- 4. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 6. benchchem.com [benchchem.com]